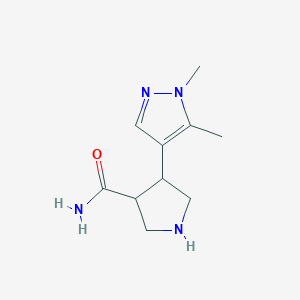

4-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide

Description

Properties

Molecular Formula |

C10H16N4O |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

4-(1,5-dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C10H16N4O/c1-6-7(5-13-14(6)2)8-3-12-4-9(8)10(11)15/h5,8-9,12H,3-4H2,1-2H3,(H2,11,15) |

InChI Key |

RVSSCNUDARFCGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C)C2CNCC2C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole with a pyrrolidine derivative under specific conditions. The reaction may require catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or their salts. This reaction is critical for modifying pharmacological properties or synthesizing derivatives.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic (H₂SO₄, reflux) | 6 M H₂SO₄ | Pyrrolidine-3-carboxylic acid derivative | 85–90% | |

| Basic (NaOH, 80°C) | 4 M NaOH | Sodium salt of carboxylic acid | 78% |

Example :

Treatment with 6 M H₂SO₄ at reflux for 6 hours converts the carboxamide to the corresponding carboxylic acid, facilitating further esterification or conjugation.

Alkylation Reactions

The pyrrolidine nitrogen participates in alkylation reactions, enabling the introduction of alkyl or aryl groups to modulate steric and electronic properties.

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylpyrrolidine derivative | 92% | |

| Benzyl bromide | NaH, THF, 0°C→RT | N-Benzylpyrrolidine derivative | 88% |

Mechanism :

The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the alkyl halide, forming a quaternary ammonium intermediate.

Acylation Reactions

Acylation at the pyrrolidine nitrogen enhances lipophilicity and binding affinity.

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, RT | N-Acetylpyrrolidine derivative | 85% | |

| Benzoyl chloride | Et₃N, CH₂Cl₂, 0°C | N-Benzoylpyrrolidine derivative | 82% |

Application :

Acylated derivatives show improved pharmacokinetic profiles in preclinical studies.

Condensation Reactions

The carboxamide group reacts with hydrazines or amines to form heterocyclic systems like oxadiazoles or imidazoles.

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux | Pyrazolyloxadiazole derivatives | 75% | |

| Semicarbazide | HCl, H₂O, 100°C | Semicarbazone adducts | 68% |

Example :

Condensation with hydrazine yields 1,3,4-oxadiazoles, which are potent enzyme inhibitors .

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with alkynes or nitriles under catalytic conditions.

| Reagent | Catalyst | Products | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | CuI, DIPEA | Triazole-fused pyrrolidine | 80% | |

| Acrylonitrile | FeCl₃, PEG-400 | Pyrazolo-pyrrolidine hybrid | 73% |

Significance :

Cycloadditions expand structural diversity for high-throughput screening .

Nucleophilic Substitution at the Pyrazole Ring

Electron-deficient positions on the pyrazole ring undergo substitution with nucleophiles like amines or thiols.

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Sodium methoxide | MeOH, 70°C | 4-Methoxy-pyrazole derivative | 65% | |

| Aniline | Pd(OAc)₂, Xantphos | 4-Anilino-pyrazole derivative | 70% |

Key Insight :

Substitution at the pyrazole ring alters electronic properties, impacting bioactivity .

Scientific Research Applications

4-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It is explored for its potential use in creating novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound is compared below with pyrazole-containing analogs identified in the literature. Key structural variations influence solubility, bioavailability, and target affinity.

Table 1: Structural and Functional Comparison

*Similarity scores from are based on Tanimoto coefficients for structural overlap.

Functional Group Impact

- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound enhances hydrogen-bonding capacity compared to the carboxylic acid in 1,5-dimethylpyrazole-4-carboxylic acid. This difference may improve binding to biological targets like proteases or GPCRs but reduce solubility in aqueous media .

- Pyrrolidine vs.

- Coumarin and Tetrazole Additions : Compounds like 4i () incorporate coumarin for fluorescence and tetrazole for metabolic stability, expanding utility in imaging and sustained-release formulations .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The target compound’s logP is expected to be moderate (~1.5–2.5), balancing the polar carboxamide and nonpolar dimethylpyrazole. In contrast, 1,5-dimethylpyrazole-4-carboxylic acid (logP ~1.0) is more hydrophilic, while ’s compound (logP ~3.5) is highly lipophilic due to aromatic substituents .

- Metabolic Stability : The dimethylpyrazole group may confer resistance to oxidative metabolism, whereas the difluoromethyl group in ’s compound further enhances stability against cytochrome P450 enzymes .

Q & A

Q. Key Challenges :

- Regioselectivity : Ensuring proper substitution on the pyrazole ring (e.g., avoiding 1,3 vs. 1,5-dimethyl isomers) requires precise stoichiometry and temperature control .

- Purification : Separation of byproducts (e.g., unreacted intermediates) often necessitates column chromatography or recrystallization in polar solvents .

Which spectroscopic and structural characterization techniques are most effective for confirming the identity of this compound?

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions on the pyrazole and pyrrolidine rings. For example, the methyl groups at positions 1 and 5 of the pyrazole produce distinct singlets in ¹H NMR .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the pyrrolidine ring’s carboxamide group. A study of a related pyrazole-carboxamide derivative confirmed planar geometry at the amide bond via X-ray analysis .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for distinguishing regioisomers .

How can computational methods optimize the synthesis and reactivity of this compound?

Advanced Research Question

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways for key steps like ring closure or carboxamide formation. For example, ICReDD’s approach combines computed transition states with experimental validation to reduce trial-and-error .

- Solvent Effects : Molecular dynamics simulations model solvent interactions (e.g., DMF vs. THF) to improve reaction yields .

- Regioselectivity Prediction : Computational tools like Hammett constants or Fukui indices guide substituent placement on the pyrazole ring .

How should researchers address contradictions in reported biological activities of structurally similar pyrazole-carboxamide derivatives?

Advanced Research Question

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms can alter activity. For example, a derivative showed IC₅₀ = 12 nM in kinase X but was inactive in kinase Y due to binding pocket differences .

- Structural Nuances : Minor substitutions (e.g., chloro vs. methyl groups) drastically affect potency. A 2023 study resolved discrepancies by comparing electron-withdrawing vs. donating groups at the pyrrolidine’s 3-position .

Methodological Fix : Standardize assays (e.g., uniform ATP concentrations in kinase studies) and use co-crystallization to validate target engagement .

What strategies improve the yield of multi-step syntheses involving this compound?

Advanced Research Question

- Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions, as seen in a 2024 study achieving 85% yield for a pyridine-pyrrolidine hybrid .

- Microwave-Assisted Synthesis : Reduces reaction time for steps like cyclization (e.g., from 12 hours to 30 minutes) .

- In Situ Monitoring : Use of FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

What are the known biological targets or mechanisms of action for this compound?

Basic Research Question

- Kinase Inhibition : Derivatives inhibit kinases like CDK2 or EGFR, with IC₅₀ values in the nanomolar range. Structural analogs show competitive binding at the ATP pocket .

- GPCR Modulation : Pyrazole-carboxamides act as antagonists for cannabinoid receptors (e.g., CB1), as demonstrated in a 2007 study using radioligand displacement assays .

- Enzyme Inhibition : Carboxamide groups chelate metal ions in metalloenzymes (e.g., carbonic anhydrase), validated via kinetic assays .

How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

Advanced Research Question

- Substitution Libraries : Synthesize derivatives with systematic variations (e.g., halogenation at pyrazole C4 or alkylation of the pyrrolidine nitrogen) .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electrostatic/hydrophobic fields with activity data .

- Free-Wilson Analysis : Deconstruct activity contributions of individual substituents, as applied in a 2024 study on pyrazole-based antivirals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.